cGAMP diammonium
Description
Cyclic GMP-AMP (cGAMP), specifically the noncanonical 2′3′-cGAMP isomer, is an endogenous second messenger synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. It activates the STING (stimulator of interferon genes) pathway, triggering type I interferon (IFN-I) and pro-inflammatory cytokine production, which are critical for antiviral and antitumor immunity . The diammonium salt form of cGAMP enhances solubility and stability, making it suitable for therapeutic applications, such as vaccine adjuvants and cancer immunotherapies . Structurally, 2′3′-cGAMP contains mixed 2′–5′ and 3′–5′ phosphodiester linkages, distinguishing it from bacterial cyclic dinucleotides like 3′3′-cGAMP and c-di-GMP .
Properties
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYGJFUOMICSJ-DQNSRKNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N12O13P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic guanosine monophosphate–adenosine monophosphate is biosynthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate–adenosine monophosphate synthase upon sensing of cytosolic double-stranded DNA. The reaction involves the formation of mixed phosphodiester linkages, with one between the 2’-hydroxyl group of guanosine monophosphate and the 5’-phosphate group of adenosine monophosphate, and the other between the 3’-hydroxyl group of adenosine monophosphate and the 5’-phosphate group of guanosine monophosphate .
Industrial Production Methods
A microbial-based method has been developed for the efficient preparation of cyclic dinucleotides, including cyclic guanosine monophosphate–adenosine monophosphate. This method involves engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified process involving a stimulator of interferon genes affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .
Chemical Reactions Analysis
Cyclic guanosine monophosphate–adenosine monophosphate undergoes various chemical reactions, including:
Scientific Research Applications
Cyclic guanosine monophosphate–adenosine monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and properties of cyclic dinucleotides.
Biology: It plays a crucial role in the innate immune response by activating the stimulator of interferon genes pathway, leading to the production of type I interferons and other immune mediators
Medicine: It has potential therapeutic applications in cancer treatment, as it can enhance the immune response against tumors
Mechanism of Action
Cyclic guanosine monophosphate–adenosine monophosphate exerts its effects by binding to and activating the stimulator of interferon genes protein. This activation leads to the assembly of the stimulator of interferon genes signalosome, which in turn activates downstream signaling pathways, including the TANK-binding kinase 1 and interferon regulatory factor 3 pathways. These pathways result in the production of type I interferons and other immune mediators .
Comparison with Similar Compounds
Research Findings and Controversies
- ENPP1 Inhibition : Blocking ENPP1 with small molecules (e.g., QPS2, Kd = 55 nM) potentiates 2′3′-cGAMP activity, suggesting combinational therapy strategies .
- Contradictory Roles : While cGAMP promotes antitumor immunity, it exacerbates liver fibrosis in Schistosoma japonicum-infected mice by increasing IFN-β and inflammatory cytokines .
- Amino Acid Modulation: Intracellular cGAMP levels in Geobacter sulfurreducens are upregulated by amino acids (e.g., alanine, methionine), a regulatory mechanism absent in 3′3′-cGAMP .
Biological Activity
Cyclic GMP-AMP (cGAMP) is a crucial second messenger in the immune response, primarily known for its role in activating the stimulator of interferon genes (STING) pathway. This article delves into the biological activity of cGAMP, particularly focusing on its diammonium salt form, its mechanisms of action, and its implications in various biological contexts.
Overview of cGAMP
cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic DNA, triggering innate immune responses. The compound exists in different forms, with diammonium cGAMP being one of the most studied due to its enhanced stability and bioactivity.
- Activation of STING :
- cGAMP binds to STING, leading to its dimerization and subsequent activation. This initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.
- Table 1 summarizes key signaling pathways activated by cGAMP:
| Pathway | Description |
|---|---|
| STING Pathway | Activates IRF3 and NF-κB leading to type I interferon production |
| DNA Damage Response | Activates ATM kinase, influencing cell cycle arrest and repair mechanisms |
| Antigen Presentation | Enhances T cell activation and antibody production |
- Immune Modulation :
Antiviral Defense
cGAMP plays a pivotal role in antiviral immunity by enhancing the host's ability to respond to viral infections. Studies have demonstrated that mice deficient in cGAS exhibit increased susceptibility to viral pathogens such as herpes simplex virus-1 (HSV-1) . The mechanism involves:
- Type I Interferon Production : Upon viral DNA detection, cGAMP synthesis leads to rapid interferon production, crucial for antiviral defense.
- Inhibition of Viral Replication : By modulating immune responses, cGAMP can inhibit viral replication directly or indirectly through enhanced immune cell activation.
Cancer Immunotherapy
The potential of cGAMP as an immunotherapeutic agent has been extensively researched:
- Tumor Microenvironment : cGAMP can alter the tumor microenvironment by promoting an inflammatory response that enhances anti-tumor immunity.
- Combination Therapies : Its use in combination with checkpoint inhibitors has shown promising results in preclinical models .
Case Studies
- Case Study: Antigen-Specific Immune Response
- Case Study: Cancer Treatment
Q & A
Advanced Research Question
- Genetic controls : Compare wild-type and Sting<sup>−/−</sup> cells (e.g., T98G glioblastoma line) treated with cGAMP (2 µM) to isolate STING-dependent phosphorylation of TBK1/IRF3 .
- Pharmacological inhibitors : C-176 (10 µM), a covalent STING inhibitor, blocks cGAMP-induced IFN-β production in macrophages .
- Off-target profiling : RNA-seq of cGAMP-treated cells identifies STING-independent pathways (e.g., NF-κB activation via DNA-PKcs) .
What are the implications of bacterial-derived cGAMP (diammonium) in host-microbe interactions?
Advanced Research Question
Bacterial CD-NTases (e.g., SmCdnG in Streptomyces montevidensis) synthesize 2',3'-cGAMP, which can activate human STING in vitro (EC50 ~50 nM) . Methodological considerations:
- Microbiome studies : Metagenomic screening for CD-NTase homologs in gut microbiota links bacterial cGAMP to host immune modulation .
- Cross-species assays : Co-culture of E. coli expressing SmCdnG with human monocytes quantifies IFN-β secretion via ELISA .
How can researchers optimize enzymatic synthesis of cGAMP (diammonium) for high-purity yields?
Advanced Research Question
- Engineered cyclases : Overexpression of homo sapiens cGAS in E. coli BL21(DE3) with codon optimization increases 2',3'-cGAMP yield to >82 mg/L .
- Purification pipelines : Sequential use of STING affinity columns, macroporous resins, and C18 reverse-phase HPLC achieves >99% purity .
- Quality control : MALDI-TOF/MS confirms molecular weight (674.4 Da for diammonium salt), while NMR validates phosphodiester linkage isomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
